1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of chlorine, fluorine, and a sulfanylmethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method includes the use of halogenated benzene derivatives as starting materials. The synthetic route may involve:
Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring.
Sulfurization: Attachment of the sulfanylmethyl group to the benzene ring through a nucleophilic substitution reaction.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents and conditions for these reactions include:
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Catalysts: Palladium catalysts for coupling reactions.
Major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and coupled aromatic compounds.
Scientific Research Applications
1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the sulfanylmethyl group can engage in sulfur-based interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes.
Comparison with Similar Compounds
1-Chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene can be compared with similar compounds such as:
2-Chloro-4-fluorotoluene: Similar in structure but lacks the sulfanylmethyl group.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a sulfanylmethyl group.
1-Chloro-2-fluoro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene: Similar structure with additional chlorine and fluorine atoms.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-chloro-2-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-12-5-4-9(6-13(12)16)8-17-11-3-1-2-10(15)7-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARSOQCRLRQABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC(=C(C=C2)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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